molecular formula C6H5N3 B1295661 [1,2,4]Triazolo[4,3-a]pyridine CAS No. 274-80-6

[1,2,4]Triazolo[4,3-a]pyridine

Cat. No. B1295661
CAS RN: 274-80-6
M. Wt: 119.12 g/mol
InChI Key: AYSYSOQSKKDJJY-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[4,3-a]pyridine” belongs to the class of triazolopyridine . It has been used to prepare a congener of Trazodone, which was found to be a potent and selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine .


Synthesis Analysis

An efficient and convenient synthesis of [1,2,4]triazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation . Another method involves the reaction of the readily accessible 1,5-dihydro-5-oxo-1.7-diphenyl-1,2.4-triazolo[4,3-a]pyrimidine-3-carbohydrazide with the appropriate reagents .


Molecular Structure Analysis

The molecular structure and vibrational spectra of [1,2,4]Triazolo[4,3-a]pyridine were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the studied compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .


Chemical Reactions Analysis

The [1,2,4]Triazolo[4,3-a]pyridine reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .


Physical And Chemical Properties Analysis

The FTIR spectrum of [1,2,4]Triazolo[4,3-a]pyridine was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .

Scientific Research Applications

Cancer Therapeutics

[1,2,4]Triazolo[4,3-a]pyridine derivatives have been studied for their potential as cancer therapeutics . They have shown promising results in inhibiting c-Met/VEGFR-2 kinases, which are critical in cancer cell proliferation and angiogenesis . These compounds exhibit significant antiproliferative activities against various cancer cell lines, making them potential candidates for anticancer drugs.

Antifungal Agents

These compounds also display potent antifungal activities . The design and synthesis of [1,2,4]Triazolo[4,3-a]pyridine derivatives containing hydrazone moieties have led to new antifungal agents. Their effectiveness against multi-drug resistant fungal infections makes them valuable in the development of new treatments .

Antibacterial Applications

The antibacterial activity of [1,2,4]Triazolo[4,3-a]pyridine derivatives is another area of interest. They have been found to be effective against a variety of bacterial strains, contributing to the search for new antibacterial drugs .

Antidiabetic Drug Development

These derivatives are key pharmacophores in the development of antidiabetic drugs. For instance, they are present in sitagliptin phosphate, a treatment for type II diabetes mellitus . Their role in managing blood sugar levels is a significant application in medical research.

Anticonvulsant Properties

Research has indicated that [1,2,4]Triazolo[4,3-a]pyridine derivatives can be used as anticonvulsants . Their ability to modulate neurological activity may lead to new treatments for conditions like epilepsy .

Anti-Platelet Aggregation

The anti-platelet aggregation properties of these compounds contribute to cardiovascular research. They can potentially be used to prevent blood clots, reducing the risk of heart attacks and strokes .

Antimicrobial Activity

The broad antimicrobial activity of [1,2,4]Triazolo[4,3-a]pyridine derivatives makes them suitable for the development of new antimicrobial agents. Their effectiveness against various microbes can lead to treatments for a range of infections .

Herbicidal Use

In agricultural research, these derivatives have been explored for their herbicidal activity . They offer a potential for the development of new herbicides that can control weed growth without harming crops .

Mechanism of Action

Target of Action

The primary targets of [1,2,4]Triazolo[4,3-a]pyridine are falcipain-2 (FP-2) and indoleamine 2,3-dioxygenase 1 (IDO1) . FP-2 is a crucial enzyme in the life cycle of the malaria-causing parasite Plasmodium falciparum, making it an important antimalarial drug target . IDO1 plays a significant role in maintaining a balance between immune tolerance and immunity, making it a promising target in cancer immunotherapy .

Mode of Action

[1,2,4]Triazolo[4,3-a]pyridine interacts with its targets by inhibiting their activity. In the case of FP-2, the inhibition of this enzyme kills the malaria-causing P. falciparum . For IDO1, the compound acts as a negative allosteric modulator, boosting the immune response and working in synergy with other immunotherapeutic agents .

Biochemical Pathways

The inhibition of FP-2 disrupts the life cycle of P. falciparum, effectively preventing the parasite from causing malaria . The modulation of IDO1 activity enhances the immune response, potentially improving the efficacy of immunotherapeutic drugs .

Pharmacokinetics

One study mentions that a [1,2,4]triazolo[4,3-a]pyridine derivative showed excellent in vitro metabolic stability .

Result of Action

The inhibition of FP-2 by [1,2,4]Triazolo[4,3-a]pyridine results in potent antimalarial activity . The modulation of IDO1 activity can enhance the immune response, potentially improving the efficacy of immunotherapeutic drugs and contributing to the treatment of diseases such as depression, anxiety, obsessive-compulsive disorder, cognitive disorders, Alzheimer’s disease, and autism spectrum disorders .

Action Environment

The action of [1,2,4]Triazolo[4,3-a]pyridine can be influenced by various environmental factors. For instance, the synthesis of 1,2,4-triazolo [1,5- a ]pyridines has been achieved under microwave conditions , suggesting that the synthesis environment can impact the properties of the compound.

Safety and Hazards

The compound has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Future Directions

The [1,2,4]Triazolo[4,3-a]pyridine scaffold has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . The in silico-guided design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes . This new series of compounds may serve as a starting point for future antimalarial drug discovery programs .

properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-4-9-5-7-8-6(9)3-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSYSOQSKKDJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950083
Record name [1,2,4]Triazolo[4,3-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[4,3-a]pyridine

CAS RN

274-80-6
Record name 1,2,4-Triazolo[4,3-a]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diazaindolizine
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,2,4]Triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3a-Triazaindene
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

2-Hydrazinylpyridine (5.06 g, 46.4 mmol) was treated with triethoxymethane (50.2 mL, 302 mmol) and the mixture was heated to reflux for 4 hours with nitrogen flowing over the top of the air condenser. The air condenser was replaced with a small distillation head and the low boiling solvents (75-80° C.) were removed from the system. Heating continued for 16 hours. The reaction was cooled to ambient temperature and concentrated in vacuo to a dark residue. The residue was chromatographed on SiO2 eluting with a gradient of 6% NH4OH in MeOH/ethyl acetate. The desired product was isolated as a light orange solid (4.2 g). MS APCI (+) m/z 120.0 (M+1) detected.
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
50.2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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